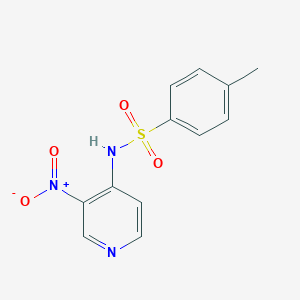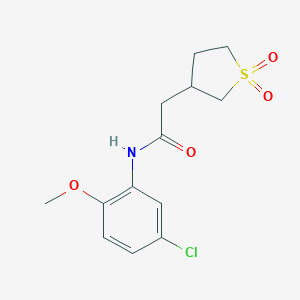
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted methoxyphenyl group and a thiolane ring with a dioxo functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3-mercaptopropionic acid.
Formation of Intermediate: The aniline derivative undergoes acylation with 3-mercaptopropionic acid under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate is then cyclized to form the thiolane ring, often using oxidizing agents to introduce the dioxo functional group.
Final Product: The final step involves purification and characterization of the product using techniques such as recrystallization, chromatography, and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo functional group to other oxidation states.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)acetamide: Lacks the thiolane ring and dioxo functional group.
N-(2-methoxyphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Lacks the chloro substituent.
N-(5-chloro-2-methoxyphenyl)-2-thiolanacetamide: Lacks the dioxo functional group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chloro and methoxy groups, along with the thiolane ring, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C13H16ClNO4S |
|---|---|
Molecular Weight |
317.79 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C13H16ClNO4S/c1-19-12-3-2-10(14)7-11(12)15-13(16)6-9-4-5-20(17,18)8-9/h2-3,7,9H,4-6,8H2,1H3,(H,15,16) |
InChI Key |
DTUAJFXAIWGJHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
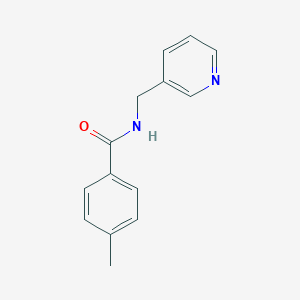

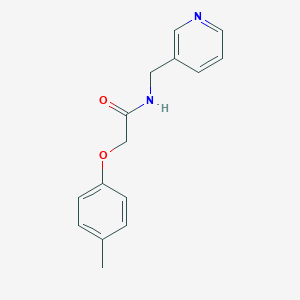
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)

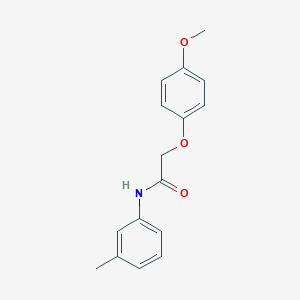
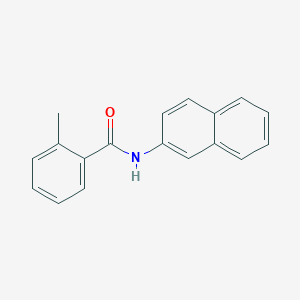
![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
